molecular formula C11H8ClNO2 B13720561 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13720561
M. Wt: 221.64 g/mol
InChI Key: HSOWSACQRRSKDH-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyrrole ring linked to an ortho-chlorophenyl group and a carboxylic acid moiety, makes it a valuable scaffold for the synthesis of more complex molecules. Scientific literature indicates its primary application as a key precursor in the development of novel kinase inhibitors. Specifically, it has been identified as a core building block in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives that act as potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are a promising target in cancer therapeutics [https://pubmed.ncbi.nlm.nih.gov/26560763/]. The carboxylic acid group allows for further derivatization, typically through amide bond formation or esterification, to optimize drug-like properties and target affinity. This compound is strictly For Research Use Only and is intended for use in laboratory settings as a reference standard or synthetic intermediate for the discovery and development of new therapeutic agents. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H8ClNO2/c12-9-4-2-1-3-7(9)8-5-6-13-10(8)11(14)15/h1-6,13H,(H,14,15)

InChI Key

HSOWSACQRRSKDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Pyrrole Ester Intermediates and Hydrolysis

A common strategy to prepare 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid involves first synthesizing the corresponding pyrrole ester, followed by hydrolysis to the carboxylic acid.

Preparation of Pyrrole Esters

  • Starting Materials and Reaction Type: The pyrrole ester intermediates such as ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate are typically prepared by condensation reactions involving bromoketones and ethyl cyanoacetate. For example, bromoketone derivatives undergo condensation with ethyl cyanoacetate to form cyanoketoesters, which then cyclize under acidic conditions (e.g., gaseous HCl in diethyl ether) to yield the pyrrole esters. This method was reported for related pyrrole derivatives and can be adapted for 3-(2-chlorophenyl) substitution.

  • Typical Conditions: The cyclization is performed at low temperatures (0–5 °C) with stirring over 24 hours, followed by removal of excess reagents and recrystallization from methanol to obtain the pyrrole ester as a crystalline solid.

  • Characterization: Melting points and spectroscopic data (IR, UV, elemental analysis) confirm the structure of the pyrrole ester intermediates.

Formylation and Further Functionalization

  • Formylation of the pyrrole esters using Vilsmeier’s reagent (N,N-dimethylchloromethylene ammonium chloride) in acetonitrile yields 2-formyl derivatives, which can be further reacted with hydrazine or other nucleophiles to diversify the pyrrole ring system.

Hydrolysis to Carboxylic Acid

  • The ester group in the pyrrole ester is hydrolyzed to the carboxylic acid using alkaline hydrolysis with bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous or mixed solvent systems (e.g., dioxane-water).

  • Typical Procedure: The ester is dissolved in a suitable solvent, and an aqueous solution of the alkali metal hydroxide is added. The mixture is stirred at room temperature or slightly elevated temperatures for several hours until hydrolysis is complete.

  • After hydrolysis, the reaction mixture is acidified (e.g., with hydrochloric acid to pH ~2.5) to precipitate the carboxylic acid product, which is filtered, washed, and dried under vacuum to yield the pure this compound.

Catalytic Hydrogenation and Chiral Catalysis Routes

  • In some syntheses of pyrrole-2-carboxylic acid derivatives, catalytic hydrogenation is used to reduce intermediate compounds. For example, benzyloxycarbonyl-2,3-dihydro-1H-pyrrole derivatives are hydrogenated under hydrogen pressure (1.4–1.5 MPa) in ethanol/DMF solvent mixtures at 50 °C using chiral catalysts such as (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-substituted pyrrolidine complexes.

  • These methods allow for stereoselective synthesis of chiral pyrrolidine carboxylic acids, which can be precursors to the target pyrrole carboxylic acid after further transformations.

Multicomponent Domino Reactions for Substituted Pyrroles

  • A novel and efficient approach involves three-component coupled domino reactions catalyzed by copper(I) iodide and bases such as cesium carbonate in methanol at room temperature.

  • Reaction Components: Ketones, aldehydes, and alkyl isocyanoacetates are combined to form 2,3,4-trisubstituted 1H-pyrroles regioselectively.

  • Mechanism: The reaction proceeds via initial aldol condensation between ketone and aldehyde to form chalcones, followed by copper-catalyzed [3+2] cycloaddition with isocyanoacetates.

  • Hydrolysis Step: The ester group in the resulting pyrrole can be hydrolyzed to the carboxylic acid, providing a route to this compound derivatives.

  • Yields: This method offers moderate to excellent yields (48–90%) with a broad substrate scope.

Direct Halogenation and Functional Group Transformations

  • Some patents describe direct halogenation or substitution reactions on pyrrolidine-3-carboxylic acid derivatives bearing halogenated aryl groups, including 2-chlorophenyl substituents.

  • Example: Addition of chlorine gas to (3,4-dichlorophenyl)-propynoic acid ethyl ester in dichloromethane with trifluoroacetic acid at room temperature, followed by base hydrolysis, yields the corresponding pyrrolidine carboxylic acid derivatives in high yields (75–83%).

  • This approach can be adapted to prepare this compound by modifying the aryl substituent and reaction conditions accordingly.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvents Temperature Yield Range (%) Notes
Pyrrole ester synthesis Bromoketone + ethyl cyanoacetate, HCl (gaseous) Diethyl ether (Et2O) 0–5 °C, 24 h Not specified Cyclization to pyrrole ester intermediates
Formylation Vilsmeier’s reagent Acetonitrile (CH3CN) Room temperature Not specified For further functionalization
Ester hydrolysis LiOH, NaOH, or KOH aqueous solution Dioxane/water mixtures Room temperature 75–83% Acidification to precipitate carboxylic acid
Catalytic hydrogenation H2 gas, chiral catalyst, EtOH/DMF Ethanol, DMF 50 °C, 1.4–1.5 MPa Not specified Stereoselective reduction of intermediates
Multicomponent domino reaction CuI (10 mol %), Cs2CO3 base Methanol Room temperature 48–90% One-pot synthesis of substituted pyrroles
Halogenation of precursors Cl2 gas, trifluoroacetic acid Dichloromethane 25 °C 75–83% Followed by hydrolysis to carboxylic acid

Analytical and Characterization Data

  • X-ray Powder Diffraction (XRPD): Crystalline forms of pyrrole carboxylic acid derivatives, including chlorophenyl-substituted compounds, show characteristic XRPD peaks (e.g., at 9.1°, 19.5° 2θ), useful for confirming purity and polymorph identity.

  • Infrared Spectroscopy (IR): Key absorption bands include carbonyl stretching near 1670 cm⁻¹ and NH stretching near 3240 cm⁻¹ for pyrrole carboxylic acids.

  • Melting Points: Pyrrole esters and acids exhibit sharp melting points indicative of purity (e.g., 119 °C for ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate).

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitubercular Activity

One of the most significant applications of 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid is its potential as an antitubercular agent. Recent studies have demonstrated that pyrrole-2-carboxamides, including derivatives of this compound, exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicate that modifications to the pyrrole ring can enhance anti-tuberculosis efficacy while maintaining low cytotoxicity levels .

Table 1: Anti-TB Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Cytotoxicity (IC50 µg/mL)
Compound 32<0.016>64
Compound 123.7>32

The promising results from these studies suggest that further exploration into the modifications of this compound could lead to the development of new therapeutic agents for tuberculosis treatment.

Antiproliferative Effects

Another important application is the antiproliferative activity against various cancer cell lines. Research indicates that certain pyrrole derivatives can inhibit cancer cell growth effectively, with some compounds showing IC50 values in the low micromolar range. This suggests a significant potential for these compounds in cancer therapy.

Table 2: Antiproliferative Activity of Pyrrole Compounds

CompoundIC50 (µM)Mechanism of Action
3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid0.036 ± 0.002Microtubule depolymerization
4-Methylphenyl analogue2.24 ± 0.2Microtubule destabilization

Targeting Drug-Resistant Tuberculosis

A notable case study involved evaluating the effectiveness of various pyrrole derivatives against drug-resistant M. tuberculosis. The results indicated that specific modifications in the chemical structure led to improved binding and inhibition of mycolic acid biosynthesis, a critical component in the bacterial cell wall, thus enhancing their antibacterial properties .

Cancer Cell Growth Inhibition

Another study focused on assessing the antiproliferative effects of pyrrole derivatives on human cancer cell lines. The findings revealed that certain structural features significantly contributed to their ability to inhibit cell growth, suggesting pathways for further drug development aimed at cancer treatment.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are involved in the modulation of neuronal excitability . This interaction is believed to underlie its anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Structural Isomers: Positional Substitution Effects

  • 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid (CAS: 1511974-79-0): This positional isomer has the chlorophenyl group at the pyrrole’s 4-position. The meta-substitution on the phenyl ring (vs. The molecular weight (221.64 g/mol) is identical, but solubility and crystal packing may differ due to substitution patterns .
  • 1-(3-Chloro-4-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid (CAS: 896051-77-7) :
    This compound introduces a methoxy group at the 4-position of the phenyl ring. The electron-donating methoxy group could reduce electrophilicity compared to the target compound’s purely electron-withdrawing chloro substituent, affecting reactivity and binding .

Substituent Modifications

  • 1-[(2-Chlorophenyl)methyl]-1H-pyrrole-2-carboxylic Acid: Here, the 2-chlorophenyl group is attached via a methylene spacer (benzyl substitution). The molecular formula (C₁₂H₁₀ClNO₂) differs from the target compound (C₁₁H₈ClNO₂), reflecting altered lipophilicity .
  • 3-Cyano-1H-pyrrole-2-carboxylic Acid (CAS: 7126-56-9): Replacing the chlorophenyl group with a cyano substituent introduces distinct electronic effects. The cyano group’s strong electron-withdrawing nature may enhance acidity (pKa ~3.5) compared to the target compound. However, it also increases toxicity risks, as evidenced by its classification for acute oral toxicity (H302) .

Fused-Ring Analogues

  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid :
    This compound features a pyridine ring fused to the pyrrole, increasing aromaticity and rigidity. The fused system enhances thermal stability but reduces solubility in polar solvents (e.g., water solubility <1 mg/mL). Synthesis yields (71–95%) are comparable to methods for simpler pyrrole derivatives .

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid C₁₁H₈ClNO₂ 221.64 2-Chlorophenyl at C3 Potential tyrosinase inhibition
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid C₁₁H₈ClNO₂ 221.64 3-Chlorophenyl at C4 Altered steric effects
1-[(2-Chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid C₁₂H₁₀ClNO₂ 235.67 Benzyl-2-chlorophenyl Increased flexibility
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Pyridine-fused, Cl at C5 High thermal stability

Biological Activity

3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, as well as its interaction with various biological targets.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a carboxylic acid group at the 2-position and a chlorophenyl group at the 3-position. Its molecular formula is C12H8ClN1O2C_{12}H_{8}ClN_{1}O_{2}, with a molar mass of approximately 249.65 g/mol. The presence of the chlorine atom enhances its reactivity and potential biological activity, making it an attractive candidate for further research.

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2-carboxylic acids, including this compound, exhibit potent antibacterial properties. Notably, studies have shown that similar compounds can demonstrate significant activity against Mycobacterium tuberculosis , with minimal inhibitory concentrations (MIC) reported as low as <0.016μg/mL<0.016\,\mu g/mL .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (μg/mL)
This compoundMycobacterium tuberculosis< 0.016
Pyrrole-2-carboxamidesMycobacterium tuberculosis< 0.016
Other pyrrole derivativesVarious pathogensVaries

Anticancer Activity

In addition to its antibacterial properties, compounds similar to this compound have been evaluated for their anticancer potential. For instance, structure-activity relationship (SAR) studies have indicated that modifications to the pyrrole ring can enhance the compound’s efficacy against various cancer cell lines .

Table 2: Anticancer Activity of Pyrrole Derivatives

CompoundCancer Cell LineIC50 (μM)
This compoundA-431TBD
Pyrrole derivativesMDA-MB-231TBD

The biological activity of this compound is believed to involve its interaction with specific biological targets, such as enzymes and receptors. Molecular docking studies suggest that this compound can bind effectively to targets like MmpL3, which plays a crucial role in the treatment of tuberculosis . Understanding these interactions is vital for elucidating the mechanisms behind its biological effects and guiding further drug design efforts.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antitubercular Activity : A study demonstrated that modifications on the pyrrole ring significantly influence binding interactions with MmpL3, suggesting that derivatives could serve as effective antitubercular agents .
  • Cytotoxicity Assessments : Research has shown that many pyrrole derivatives exhibit low cytotoxicity while maintaining high antibacterial potency, making them suitable candidates for drug development .
  • Pharmacokinetic Properties : Some studies have reported favorable pharmacokinetic profiles for related compounds, indicating good absorption and distribution characteristics .

Q & A

Q. Basic

  • 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm) and carboxylic acid protons (broad δ ~12 ppm) confirm structure.
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) validate the carboxylic acid group.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11H8ClNO2 requires 239.02 g/mol) .

How does the chlorophenyl substituent influence electronic properties and reactivity?

Advanced
The electron-withdrawing chlorine atom increases the pyrrole ring's electrophilicity, affecting reactivity in cross-coupling or cycloaddition reactions. Computational studies (e.g., Natural Bond Orbital analysis) can quantify resonance and inductive effects. Comparative studies with non-chlorinated analogs (e.g., 3-phenyl-1H-pyrrole-2-carboxylic acid) reveal enhanced stability against oxidation .

What are the solubility characteristics of this compound?

Basic
The compound is sparingly soluble in water and ethanol but dissolves in DMSO (~22 mg/mL at 25°C), as observed for structurally similar pyrrole-2-carboxylic acid derivatives . For crystallization, mixed-solvent systems (e.g., DMSO/water) or pH adjustment (to deprotonate the carboxylic acid) are recommended.

What computational methods predict crystal packing and stability?

Advanced
Molecular dynamics simulations and density functional theory (DFT) can model intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). Programs like SHELXC/D/E are used experimentally to solve crystal structures, while software like Mercury (CCDC) visualizes packing motifs.

How can purity be confirmed post-synthesis?

Q. Basic

  • HPLC : A reverse-phase C18 column with UV detection (λ = 254 nm) identifies impurities.
  • Melting Point : Consistency with literature values (if available) indicates purity.
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages (e.g., C: 55.14%, H: 3.37%, Cl: 14.80%) .

What challenges arise in scaling up synthesis?

Advanced
Large-scale reactions face issues like incomplete ester hydrolysis () or side reactions (e.g., dimerization). Flow chemistry or microwave-assisted synthesis may improve yield. Purification via recrystallization (using DMSO/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

How can structure-activity relationships (SAR) be studied for this compound?

Advanced
SAR studies require synthesizing analogs (e.g., varying halogen position, replacing Cl with F) and evaluating biological activity. QSAR models correlate electronic parameters (Hammett σ) with activity. Crystallographic data (e.g., hydrogen-bonding motifs) guide modifications to enhance binding affinity .

What safety precautions are necessary during handling?

Q. Basic

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential irritancy.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes (refer to SDS guidelines for related compounds) .

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